1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol
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Overview
Description
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol is a chemical compound with the molecular formula C16H11Cl2NO and a molecular weight of 304.17 g/mol . This compound is known for its unique structure, which combines a naphthalen-2-ol moiety with a dichlorophenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol involves multiple steps. One common method includes the reaction of 2-naphthol with 2-amino-3,6-dichlorobenzene under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol can be compared with other similar compounds, such as:
- 1-(2-Amino-3,5-dichlorophenyl)naphthalen-2-ol
- 1-(2-Amino-4,6-dichlorophenyl)naphthalen-2-ol
- 1-(2-Amino-3,6-dichlorophenyl)benzene
These compounds share structural similarities but differ in the position and number of chlorine atoms, which can influence their chemical properties and reactivity .
Properties
Molecular Formula |
C16H11Cl2NO |
---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
1-(2-amino-3,6-dichlorophenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H11Cl2NO/c17-11-6-7-12(18)16(19)15(11)14-10-4-2-1-3-9(10)5-8-13(14)20/h1-8,20H,19H2 |
InChI Key |
TXLXKGZTMAQCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3N)Cl)Cl)O |
Origin of Product |
United States |
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